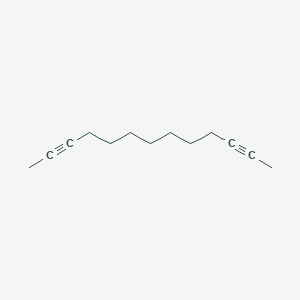
2,11-Tridecadiyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,11-Tridecadiyne is an organic compound with the molecular formula C13H18 It is characterized by the presence of two triple bonds located at the 2nd and 11th positions of a 13-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,11-Tridecadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts. The reaction conditions often include the presence of oxygen or an oxidizing agent to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,11-Tridecadiyne can undergo various types of chemical reactions, including:
Oxidation: The triple bonds in this compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes, depending on the reaction conditions and reagents used.
Substitution: The compound can participate in substitution reactions where one or both of the hydrogen atoms on the terminal carbons are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are typical.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes depending on the reagents used.
Applications De Recherche Scientifique
2,11-Tridecadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Industry: Used in the production of polymers and materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 2,11-Tridecadiyne in various reactions involves the interaction of its triple bonds with different reagents. For example, in oxidation reactions, the triple bonds are attacked by oxidizing agents, leading to the formation of oxygenated products. In reduction reactions, the triple bonds are hydrogenated to form alkenes or alkanes. The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparaison Avec Des Composés Similaires
1,2-Tridecadiene: Another compound with a similar carbon chain length but with double bonds instead of triple bonds.
1,11-Tridecadiene: Similar structure but with double bonds at different positions.
1,12-Tridecadiene: Similar structure with double bonds at the 1st and 12th positions.
Uniqueness: 2,11-Tridecadiyne is unique due to the presence of two triple bonds, which impart distinct chemical reactivity compared to compounds with double bonds
Propriétés
Numéro CAS |
646057-32-1 |
|---|---|
Formule moléculaire |
C13H20 |
Poids moléculaire |
176.30 g/mol |
Nom IUPAC |
trideca-2,11-diyne |
InChI |
InChI=1S/C13H20/c1-3-5-7-9-11-13-12-10-8-6-4-2/h7-13H2,1-2H3 |
Clé InChI |
BYOGZWGWQRULEO-UHFFFAOYSA-N |
SMILES canonique |
CC#CCCCCCCCC#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


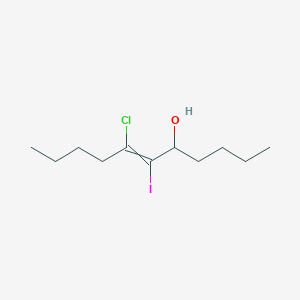
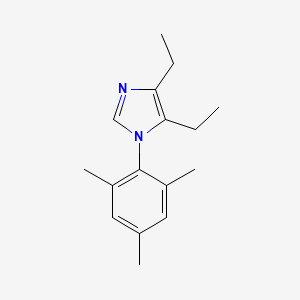

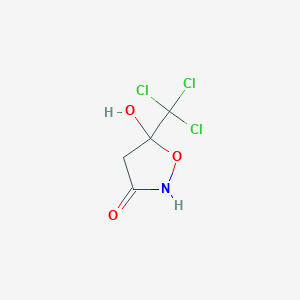
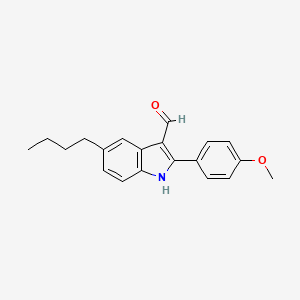
![5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine](/img/structure/B12588373.png)
![3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid](/img/structure/B12588377.png)
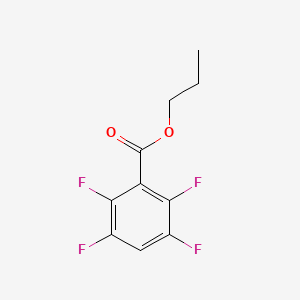
propanedinitrile](/img/structure/B12588379.png)

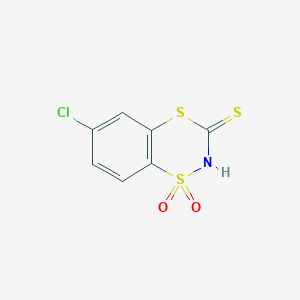
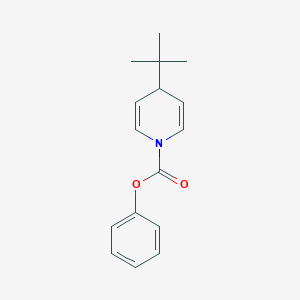
![2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12588398.png)
![Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]-](/img/structure/B12588406.png)
